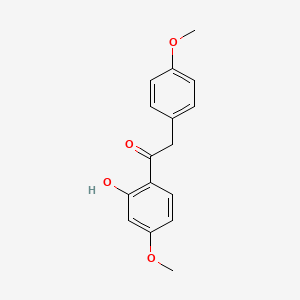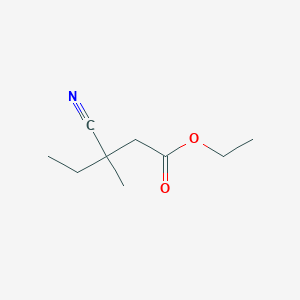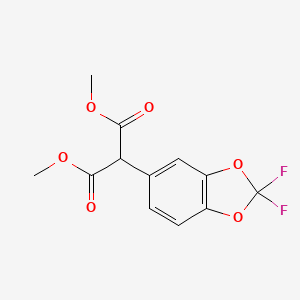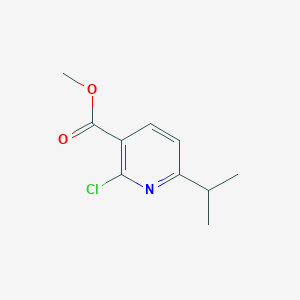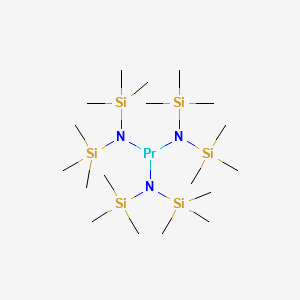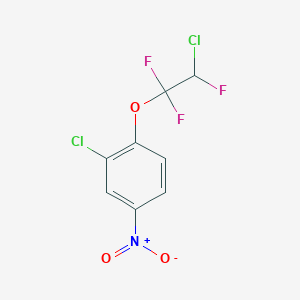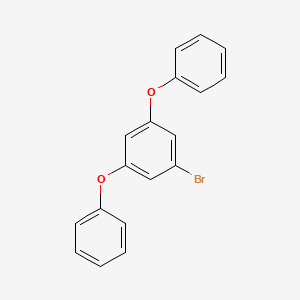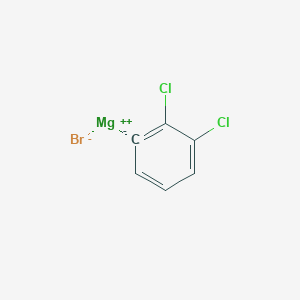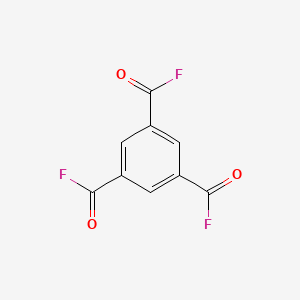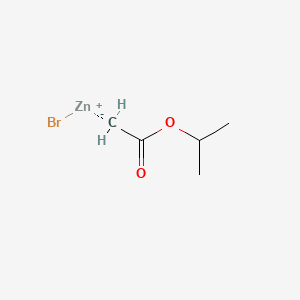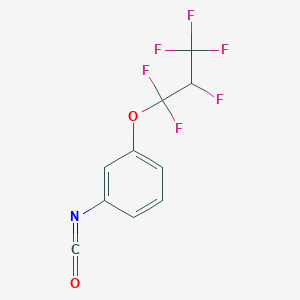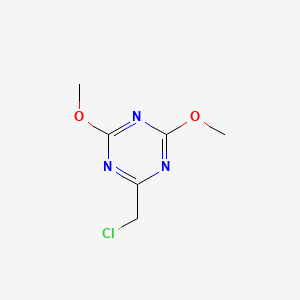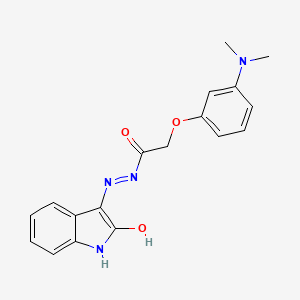
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes an indolinone core and a dimethylamino phenoxy group. It has been studied for its potential therapeutic effects, particularly in the treatment of certain types of cancer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indolinone Core: This is usually achieved through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound.
Introduction of the Aza Group: This step involves the reaction of the indolinone intermediate with an azide compound under suitable conditions to form the aza group.
Attachment of the Dimethylamino Phenoxy Group: This is typically done through a nucleophilic substitution reaction, where the phenoxy group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
化学反応の分析
Types of Reactions
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of cancer. Studies have shown that it can inhibit certain enzymes and pathways involved in cancer progression.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways that are crucial for cancer cell survival and proliferation. The compound may bind to the active sites of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.
類似化合物との比較
Similar Compounds
- N-(2-(ethyl(nitroso)amino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
- CHMFL-FLT3-362
Uniqueness
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
特性
IUPAC Name |
2-[3-(dimethylamino)phenoxy]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-22(2)12-6-5-7-13(10-12)25-11-16(23)20-21-17-14-8-3-4-9-15(14)19-18(17)24/h3-10,19,24H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVPFRDDDICZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide](/img/structure/B6360261.png)
